An In-depth Technical Guide to the Crystal Structure Analysis and Stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
An In-depth Technical Guide to the Crystal Structure Analysis and Stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stereochemical and crystallographic analysis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. While a specific crystal structure for this exact compound is not publicly available, this guide will establish a robust analytical framework based on data from closely related analogs and first principles. We will delve into the synthetic considerations that dictate its stereochemistry, the spectroscopic methods for its confirmation, and the established protocols for obtaining and analyzing its single-crystal X-ray diffraction data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the three-dimensional structure and absolute configuration of this important molecular entity.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a rigid, bicyclic system that has garnered significant attention in drug discovery and development. Its constrained conformation allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have been investigated for their potential as opioid receptor modulators, enzyme inhibitors, and other therapeutic agents[1][2][3]. The specific compound, (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, incorporates a synthetically accessible and stereochemically defined core, making it a valuable building block in the synthesis of complex pharmaceutical compounds[4]. An unambiguous understanding of its crystal structure and stereochemistry is paramount for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Stereochemical Control
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often relies on stereoselective methodologies to ensure the desired absolute configuration. A common and effective method for the construction of this bicyclic system is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[5].
The stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is defined at the two bridgehead carbons, C1 and C5. The "(1S,5R)" designation indicates the absolute configuration at these stereocenters. The synthetic route chosen is critical in establishing this stereochemistry. For instance, employing a chiral catalyst or a chiral starting material can direct the formation of a specific enantiomer.
The diagram below illustrates a generalized synthetic approach and the key stereochemical features of the target molecule.
Caption: Synthetic route and stereochemistry of the target molecule.
Stereochemical Analysis: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the 3-azabicyclo[3.1.0]hexane core.
-
¹H NMR: The coupling constants (J-values) between the protons on the cyclopropane and pyrrolidine rings are highly dependent on their dihedral angles. By analyzing these coupling patterns, the cis or trans relationship of the substituents can be determined. For the target molecule, the key couplings would be between the C6 protons and the C5 proton.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space correlations between protons that are in close proximity. For instance, an NOE between the methyl group at C1 and a proton on the five-membered ring would provide strong evidence for their relative orientation.
Chiroptical Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are sensitive to the absolute configuration of a molecule. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be confidently assigned.
The workflow for stereochemical determination is outlined below:
Caption: Workflow for the determination of absolute stereochemistry.
Crystal Structure Analysis: A Predictive Approach
Although a solved crystal structure for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is not in the public domain, we can predict its key structural features and outline the definitive method for its determination based on the analysis of analogous compounds. The fungicide Procymidone, (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, provides a close structural precedent[6].
Predicted Crystallographic Parameters
Based on known structures of similar bicyclic systems, we can anticipate the following crystallographic characteristics.
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The molecule is chiral and will crystallize in a non-centrosymmetric space group. |
| Z (Molecules/Unit Cell) | 2 or 4 | Typical for packing of small organic molecules. |
| Key Bond Lengths | C-C (cyclopropane): ~1.51 ÅC-N (amide): ~1.35 ÅC=O: ~1.21 Å | These values are characteristic of their respective bond types and can be used to validate the final structure. |
| Ring Conformation | Envelope or Twisted | The five-membered ring will adopt a non-planar conformation to relieve strain. |
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure and absolute stereochemistry would be achieved through single-crystal X-ray diffraction. The following is a standard protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined against the experimental data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.
-
Hydrogen atoms are located from the difference Fourier map or placed in calculated positions.
-
-
Absolute Structure Determination:
-
For a chiral molecule in a non-centrosymmetric space group, the absolute structure can be determined from the diffraction data using anomalous dispersion effects. The Flack parameter is calculated, which should be close to zero for the correct enantiomer.
-
The workflow for crystal structure determination is depicted below:
Caption: Experimental workflow for single-crystal X-ray analysis.
Conclusion
The stereochemical and structural elucidation of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a critical step in its application in drug discovery. This guide has outlined a comprehensive, multi-technique approach to confidently assign its absolute stereochemistry and determine its three-dimensional structure. While a publicly available crystal structure remains to be reported, the methodologies described herein, and the analysis of closely related analogs, provide a robust framework for researchers working with this important class of molecules. The combination of stereoselective synthesis, advanced spectroscopic techniques, and single-crystal X-ray diffraction will continue to be the cornerstone of structural chemistry in the development of new therapeutics.
References
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836–845. [Link]
-
Chemspace. (n.d.). (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved March 17, 2026, from [Link]
- Butcher, J. W., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(8), 2794-2798.
-
PubChem. (n.d.). (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved March 17, 2026, from [Link]
- Abbad, B., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169.
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
-
ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Retrieved March 17, 2026, from [Link]
-
Wang, Z., et al. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 14(30), 7241-7245. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione - C6H7NO2 | CSSS00015585320 [chem-space.com]
- 5. researchgate.net [researchgate.net]
- 6. (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | C13H11Cl2NO2 | CID 1549061 - PubChem [pubchem.ncbi.nlm.nih.gov]
